molecular formula C7H9ClN2O2 B15213837 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide CAS No. 69000-38-0

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide

Cat. No.: B15213837
CAS No.: 69000-38-0
M. Wt: 188.61 g/mol
InChI Key: MSFGZWJUYMLRMO-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide typically involves the reaction of 3,4-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3,4-dimethylisoxazole+chloroacetyl chloridetriethylamineThis compound\text{3,4-dimethylisoxazole} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3,4-dimethylisoxazole+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted amides or thioamides.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

    Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylisoxazol-5-yl)acetamide
  • 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide
  • 2-chloro-N-(3,4-dimethylthiazol-5-yl)acetamide

Uniqueness

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is unique due to the specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other isoxazole derivatives.

Properties

CAS No.

69000-38-0

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(2)10-12-7(4)9-6(11)3-8/h3H2,1-2H3,(H,9,11)

InChI Key

MSFGZWJUYMLRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)CCl

Origin of Product

United States

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